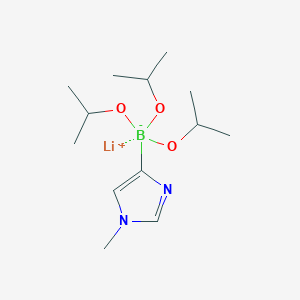
1,6-Naphthyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines. This reaction can be performed under solvent-free and catalyst-free conditions by grinding the reactants in a mortar at room temperature for 5-7 minutes. This method yields 1,2-dihydro-1,6-naphthyridine derivatives in high yields (90-97%) .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step sequences, expensive catalysts, and inert atmospheres. recent advancements have focused on developing more eco-friendly and efficient synthetic routes. For example, a one-pot, catalyst-free, pseudo-five-component synthesis has been reported, which uses methyl ketones, amines, and malononitrile in an eco-friendly solvent .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or hydroxyl derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1,6-Naphthyridine-3-carbonitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity. By inserting a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, researchers have developed inhibitors that target c-Met kinase .
Comparación Con Compuestos Similares
1,6-Naphthyridine-3-carbonitrile can be compared with other similar compounds, such as:
1,8-Naphthyridine-3-carbonitrile: This compound has similar structural features but differs in the position of the nitrogen atoms.
Thieno[2,3-h][1,6]naphthyridine: This compound contains a fused thiophene ring and has been explored for its potential as an anticancer and antimicrobial agent.
Chromeno[1,6]naphthyridine: This compound contains a fused chromene ring and is used in the synthesis of novel materials.
The uniqueness of this compound lies in its specific biological activities and its potential as a versatile building block for the synthesis of various functionalized derivatives .
Propiedades
IUPAC Name |
1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-4-7-3-8-6-11-2-1-9(8)12-5-7/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZPUJQSCVYPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)

![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)




